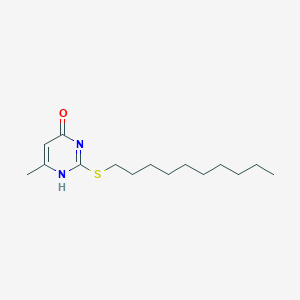
Methyl-2-(3-Hydroxyphenyl)-2-methylpropanoat
Übersicht
Beschreibung
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, often referred to as Methyl 2-Methylpropanoate, is an organic compound belonging to the class of monocarboxylic acids and derivatives. It is a white, crystalline solid with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol. It is soluble in water, ethanol, and ether, and has a melting point of 179-181°C. It is used in a variety of industrial, pharmaceutical, and scientific applications.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Verbindungen
Methyl-2-(3-Hydroxyphenyl)-2-methylpropanoat: kann als Vorläufer bei der Synthese verschiedener bioaktiver Verbindungen dienen. Seine Struktur eignet sich für chemische Modifikationen, die zur Entwicklung neuer Arzneimittel mit potenziellen entzündungshemmenden und antitumorigenen Eigenschaften führen können .
Entwicklung von leitfähigen Polymeren
Die phenolische Struktur dieser Verbindung macht sie zu einem wertvollen Baustein für die Herstellung von leitfähigen Polymeren. Diese Polymere finden Anwendungen in der Elektronik und Materialwissenschaft, insbesondere bei der Entwicklung organischer Halbleiter .
Produktion von Kunststoffen und Klebstoffen
Die thermische Stabilität und Flammwidrigkeit, die durch This compound vermittelt werden, machen es zu einem hervorragenden Additiv bei der Produktion von Kunststoffen und Klebstoffen. Es trägt dazu bei, die Haltbarkeit und Sicherheit dieser Materialien zu verbessern .
Beschichtungsindustrie
In der Beschichtungsindustrie wird diese Verbindung verwendet, um die Eigenschaften von Farben und Beschichtungen zu verbessern. Es wirkt als Antioxidans und UV-Absorber und schützt Oberflächen vor Abbau durch Umweltfaktoren .
Synthese von Furanderivaten
This compound: kann bei der Synthese von stabilen Furanderivaten direkt aus Kohlenhydraten verwendet werden. Dies ist besonders wichtig im Bereich der grünen Chemie, wo der Schwerpunkt auf der Verwendung erneuerbarer Ressourcen liegt .
Flammschutzmittel
Aufgrund seiner strukturellen Eigenschaften kann This compound bei der Formulierung von Flammschutzmitteln verwendet werden. Diese sind unerlässlich, um die Brandschutzsicherheit in einer Vielzahl von Anwendungen zu verbessern, darunter Textilien und Baustoffe .
Wirkmechanismus
Target of Action
It is known that similar compounds are often involved in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Compounds of similar structure have been known to participate in the suzuki–miyaura coupling reaction . This reaction involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that similar compounds can be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the presence of methyl groups can increase the intestinal metabolic stability and absorption of polyphenols , which may be relevant to this compound. The compound has a boiling point of 358.0±27.0C at 760 mmHg and a melting point of 62-66C .
Result of Action
Similar compounds have been known to modulate plant growth and root system architecture .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate. For instance, similar compounds have been shown to function as nitrification inhibitors in soil, reducing nitrogen loss by suppressing soil nitrification . Additionally, the stability of similar compounds can be influenced by factors such as air and moisture .
Biochemische Analyse
Biochemical Properties
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate plays a significant role in biochemical reactions . It is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Cellular Effects
The cellular effects of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate are not well studied. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Metabolic Pathways
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is involved in the Suzuki–Miyaura coupling reaction, a key metabolic pathway . This pathway involves the conversion of the boron moiety into a broad range of functional groups .
Eigenschaften
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLRGHYMXKKBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




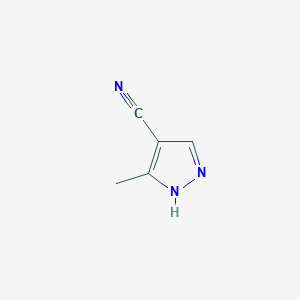
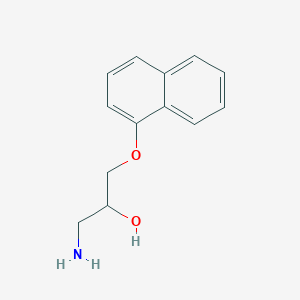
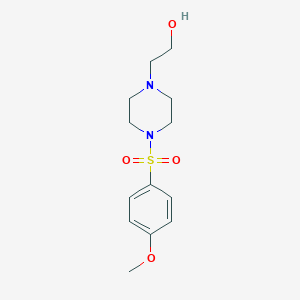
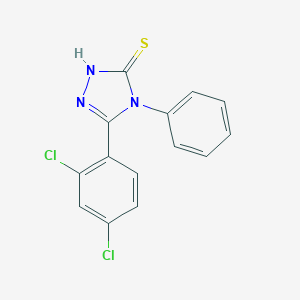
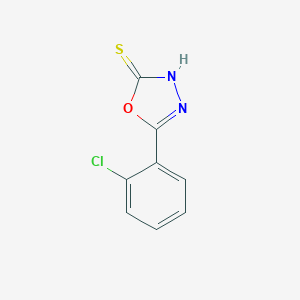
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)

